molecular formula C8H16O3 B180234 2-(5-Ethoxyoxolan-3-yl)ethanol CAS No. 197591-22-3

2-(5-Ethoxyoxolan-3-yl)ethanol

Cat. No.: B180234
CAS No.: 197591-22-3
M. Wt: 160.21 g/mol
InChI Key: GFNCDXCDNVBBAT-UHFFFAOYSA-N
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Description

2-(5-Ethoxyoxolan-3-yl)ethanol is a glycol ether derivative characterized by an ethanol moiety attached to a 3-position of a 5-ethoxy-substituted oxolane (tetrahydrofuran) ring. Glycol ethers like this are commonly used as solvents, stabilizers, or intermediates in pharmaceuticals and industrial applications due to their amphiphilic nature and tunable solubility .

Properties

CAS No.

197591-22-3

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

2-(5-ethoxyoxolan-3-yl)ethanol

InChI

InChI=1S/C8H16O3/c1-2-10-8-5-7(3-4-9)6-11-8/h7-9H,2-6H2,1H3

InChI Key

GFNCDXCDNVBBAT-UHFFFAOYSA-N

SMILES

CCOC1CC(CO1)CCO

Canonical SMILES

CCOC1CC(CO1)CCO

Synonyms

3-Furanethanol,5-ethoxytetrahydro-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs in Enzyme Inhibition Studies

highlights tyrosol derivatives with ethanol backbones and varying substituents (e.g., hydroxyl, methoxy, or methyl groups on aromatic rings). For example:

  • Tyrosol (2-(4-hydroxyphenyl)ethanol): Exhibits 45–60% mushroom tyrosinase inhibition at 1 mM, influenced by para-hydroxyl group positioning .
  • 2-(3-Hydroxyphenyl)ethanol: Shows lower inhibition (~30%), indicating meta-substitution reduces activity compared to para-substituted analogs .

Comparison with 2-(5-Ethoxyoxolan-3-yl)ethanol:

  • Cyclic ethers like oxolane may enhance metabolic stability compared to phenolic ethers, which are prone to oxidation.

Table 1: Tyrosol Analogs and Enzyme Inhibition Rates

Compound Substituent Position Inhibition Rate (%)
Tyrosol 4-hydroxyphenyl 45–60
2-(3-Hydroxyphenyl)ethanol 3-hydroxyphenyl ~30
This compound 5-ethoxyoxolan Data not available

Glycol Ethers: Toxicity and Regulatory Profiles

discusses 2-(2-ethoxyethoxy)ethanol (DEGEE), a linear glycol ether with two ethoxy groups. Key findings:

  • Toxicity: DEGEE requires strict handling protocols to avoid dermal/ocular contact and inhalation. Workplace exposure limits are regulated under EU CLP (No. 1272/2008) .
  • Applications : Used in industrial coatings and cleaners due to moderate volatility and water solubility.

Comparison with this compound:

  • However, cyclic ethers may exhibit higher lipophilicity, increasing dermal absorption risks.

Ethanol Derivatives with Bulky Substituents

and describe 2-(2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5), a nonionic surfactant with a branched alkylphenol group. Properties include:

  • Hydrophobicity: The tetramethylbutylphenoxy group enhances lipid solubility, making it suitable for emulsifiers .
  • Regulatory Status : Listed in EPA databases with stringent handling guidelines due to persistence in aquatic environments .

Comparison with this compound:

  • The oxolane ring provides a smaller steric profile than tetramethylbutylphenoxy groups, likely improving biodegradability but reducing surfactant efficacy.

Table 2: Key Properties of Ethanol Derivatives

Compound Key Feature Volatility Applications
This compound Cyclic ether Low Solvent, intermediate
2-(2-Ethoxyethoxy)ethanol (DEGEE) Linear glycol ether Moderate Industrial coatings
2-(2-[4-(1,1,3,3-TMB)phenoxy]ethoxy)ethanol Branched alkylphenol Low Surfactant

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